molecular formula C17H24N2O3S B11111549 3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B11111549
M. Wt: 336.5 g/mol
InChI Key: VKPSQTUGZBKJQD-UHFFFAOYSA-N
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Description

“3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone” is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both quinoline and piperidine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The quinoline and piperidine moieties can be coupled using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using reagents like ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

Medicine

The compound may exhibit activity against certain diseases, such as cancer or infectious diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone” would depend on its specific biological target. Generally, compounds with quinoline and piperidine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in various pharmacological applications.

Uniqueness

The unique combination of quinoline and piperidine moieties, along with the ethylsulfonyl group, may confer distinct pharmacological properties to “3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone”, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C17H24N2O3S/c1-2-23(21,22)18-11-5-9-15(13-18)17(20)19-12-6-8-14-7-3-4-10-16(14)19/h3-4,7,10,15H,2,5-6,8-9,11-13H2,1H3

InChI Key

VKPSQTUGZBKJQD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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